![molecular formula C11H18O B13770600 4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel- CAS No. 56942-93-9](/img/structure/B13770600.png)
4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel-
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Overview
Description
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol is a complex organic compound with the molecular formula C11H18O It is characterized by its unique tricyclic structure, which includes a methanol group attached to an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts, controlled temperatures, and pressures to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, aldehydes, alkanes, and halogenated compounds .
Scientific Research Applications
(3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol
- (3aS,4S,5S,7S,7aS)-Octahydro-4,7-methano-1H-indene-5-methanol
- (3aR,4R,5R,7R,7aR)-Octahydro-4,7-methano-1H-indene-5-methanol
Uniqueness
The uniqueness of (3aalpha,4beta,5alpha,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules .
Biological Activity
4,7-Methano-1H-indene-5-methanol, octahydro-, (3aR,4R,5R,7R,7aR)-rel- is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.
- Molecular Formula: C11H18O
- Molecular Weight: 166.263 g/mol
- CAS Number: 56942-93-9
This compound has been observed to influence various cellular processes significantly. Its biochemical properties include:
- Cell Signaling Pathways: The compound modulates specific signaling pathways that are crucial for cellular communication and function.
- Gene Expression: It has been shown to affect the transcription of genes involved in various metabolic and physiological processes.
- Cellular Metabolism: The compound can alter metabolic flux by influencing enzyme activity and metabolite levels.
Impact on Cell Proliferation and Differentiation
4,7-Methano-1H-indene-5-methanol has been observed to impact cell proliferation and differentiation. In laboratory studies:
- Low Doses: Minimal adverse effects were noted.
- High Doses: Toxicity and adverse effects were more pronounced, indicating a threshold effect where dosage is critical for safety and efficacy.
The molecular mechanism of action involves interactions with biomolecules:
- Enzyme Interaction: The compound can bind to enzymes, either inhibiting or activating their functions. This binding is facilitated by its unique structural features that allow it to fit into enzyme active sites.
- Transcription Factors: It influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
Research indicates that the effects of this compound can change over time:
- Stability: Under controlled conditions, the compound remains stable but may degrade over extended periods.
- Long-term Effects: Sustained changes in gene expression and metabolic activity have been documented in long-term studies.
Metabolic Pathways
This compound participates in various metabolic pathways:
- It interacts with specific enzymes leading to the formation of intermediate metabolites that are crucial for further biochemical reactions.
Common Reagents and Conditions
Reaction Type | Reagents | Products Formed |
---|---|---|
Oxidation | Potassium permanganate (acidic/basic medium) | Ketones, carboxylic acids |
Reduction | Lithium aluminum hydride (anhydrous ether) | Alcohols, amines |
Substitution | Alkyl halides (in presence of base) | Halides, ethers |
Scientific Research Applications
The compound has several applications across different fields:
- Chemistry: Used as a building block in synthesizing complex organic molecules.
- Biology: Investigated for potential biological activity and interactions with biomolecules.
- Medicine: Explored for therapeutic properties and as a precursor in drug synthesis.
- Industry: Utilized in producing specialty chemicals and materials .
Study on Cellular Effects
A study demonstrated that at varying dosages in animal models:
- Low doses resulted in enhanced cell viability.
- High doses led to significant toxicity markers being expressed.
Research on Gene Expression
Another study focused on the gene expression modulation by this compound revealed:
- Specific genes related to metabolism were upregulated at optimal doses while downregulated at toxic levels.
Properties
CAS No. |
56942-93-9 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
[(1S,2S,6S,7S,8S)-8-tricyclo[5.2.1.02,6]decanyl]methanol |
InChI |
InChI=1S/C11H18O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h7-12H,1-6H2/t7-,8-,9+,10+,11-/m1/s1 |
InChI Key |
HSPRVWPULGKMRC-SAVGLBRCSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)[C@@H]3C[C@H]2C[C@@H]3CO |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3CO |
Origin of Product |
United States |
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